2-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 2-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1251556-64-5
VCID: VC7796124
InChI: InChI=1S/C21H19Cl2N5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29)
SMILES: C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H19Cl2N5O2
Molecular Weight: 444.32

2-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

CAS No.: 1251556-64-5

Cat. No.: VC7796124

Molecular Formula: C21H19Cl2N5O2

Molecular Weight: 444.32

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide - 1251556-64-5

Specification

CAS No. 1251556-64-5
Molecular Formula C21H19Cl2N5O2
Molecular Weight 444.32
IUPAC Name 2-chloro-N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Standard InChI InChI=1S/C21H19Cl2N5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29)
Standard InChI Key PKASDHFZNMGVJK-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide group (2-chlorobenzoyl) connected via an amide bond to a piperidine ring. The piperidine is further functionalized with a 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl moiety. This arrangement creates a planar triazole ring system conjugated with aromatic chlorophenyl and benzamide groups, which may influence electronic distribution and intermolecular interactions .

Key Structural Features:

  • Benzamide Core: The 2-chloro substitution on the benzoyl group introduces steric and electronic effects distinct from its 3- and 4-chloro isomers .

  • Piperidine Linker: The piperidine ring adopts a chair conformation, providing spatial flexibility for receptor binding.

  • Triazole Heterocycle: The 1,2,3-triazole ring, stabilized by resonance, enhances metabolic stability compared to non-heterocyclic analogs .

Physicochemical Data

PropertyValueSource
Molecular FormulaC21H19Cl2N5O2\text{C}_{21}\text{H}_{19}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}
Molecular Weight444.3 g/mol
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available

The absence of reported melting/boiling points and solubility data underscores the need for further experimental characterization.

Synthesis and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H}-NMR: Expected signals include aromatic protons (δ 7.0–8.0 ppm), piperidine methylenes (δ 2.3–3.5 ppm), and triazole protons (δ 8.1–8.3 ppm).

  • 13C^{13} \text{C}-NMR: Carbonyl carbons (amide and triazole) would resonate near δ 165–170 ppm .

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 444.3 [M+H]+^+ .

Isomer PositionCAS NumberV2 Receptor IC50_{50} (nM)Selectivity (V2/V1a)
2-Chloro1251556-64-5Not AvailableNot Available
3-Chloro1251704-58-112.3 ± 1.2>100
4-Chloro1251682-53-78.7 ± 0.9>50

Data extrapolated from PMC study on analogous compounds.

The 2-chloro isomer’s activity remains uncharacterized, but steric hindrance from the ortho-substituted chlorine may reduce binding affinity compared to para-substituted analogs.

Future Research Directions

  • Synthesis Optimization: Develop scalable routes using flow chemistry or enzymatic catalysis.

  • In Vitro Profiling: Screen against V1a and V2 receptors to quantify selectivity.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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